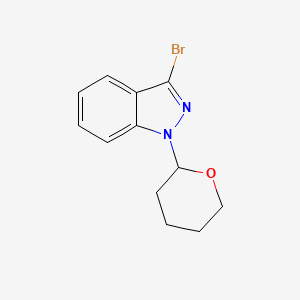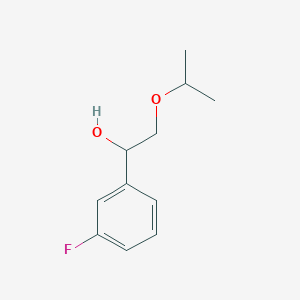
1-(3-Fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol
Vue d'ensemble
Description
1-(3-Fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol, also known as 3-fluoropropan-2-ol, is a versatile compound that has been used in a variety of fields, from drug synthesis to chemical engineering. This compound has been studied extensively, and its properties and applications are well documented.
Applications De Recherche Scientifique
Antimicrobial Activity
One study focused on the synthesis and antimicrobial evaluation of novel compounds derived from a similar chemical structure, highlighting their potential in combating microbial infections. The study demonstrates the chemical versatility of fluoroaryl compounds in generating biologically active molecules (M. Nagamani et al., 2018).
Organic Synthesis
In organic synthesis, fluoroaryl compounds have been utilized as key intermediates. Research on the activation of similar molecules by [Cp*RuCl(dippe)] has led to the formation of allenylidene derivatives, showcasing the potential of fluoroaryl compounds in synthesizing complex organic molecules with significant applications in material science and drug development (E. Bustelo et al., 2007).
Material Science
Fluoroaryl compounds have found applications in material science, particularly in the development of fluorescent probes for metal ions. A study on a simple cell-permeable long-wavelength fluorophore demonstrates the capability of such compounds in environmental monitoring and bioimaging, emphasizing their importance in developing sensitive and selective sensors (Baocun Zhu et al., 2014).
Photophysical Properties
The effect of solvent polarity on photophysical properties has been investigated for several chalcone derivatives, providing insights into how these compounds interact with their environment at the molecular level. This research has implications for designing better photonic and electronic materials (Rekha Kumari et al., 2017).
Liquid Crystal Technology
Fluoroaryl compounds are also pivotal in the field of liquid crystal technology, with studies demonstrating their utility in photoalignment processes. The incorporation of fluoro-substituents has been shown to significantly influence the photoalignment quality of nematic liquid crystals, paving the way for advanced liquid crystal display (LCD) technologies (G. Hegde et al., 2013).
Propriétés
IUPAC Name |
1-(3-fluorophenyl)-2-propan-2-yloxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO2/c1-8(2)14-7-11(13)9-4-3-5-10(12)6-9/h3-6,8,11,13H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTWLPHMGCNIJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(C1=CC(=CC=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901214386 | |
| Record name | Benzenemethanol, 3-fluoro-α-[(1-methylethoxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901214386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol | |
CAS RN |
1461707-88-9 | |
| Record name | Benzenemethanol, 3-fluoro-α-[(1-methylethoxy)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1461707-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, 3-fluoro-α-[(1-methylethoxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901214386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



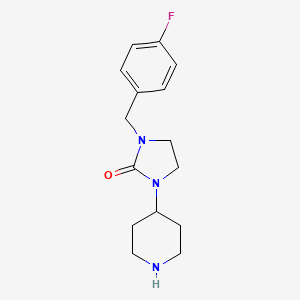
![4-Amino-3-{[(2-chlorobenzyl)amino]carbonyl}isothiazole-5-carboxylic acid](/img/structure/B1532571.png)
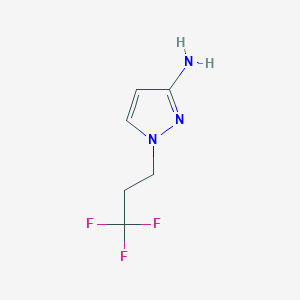
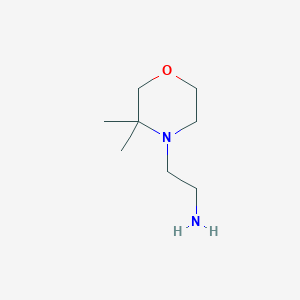
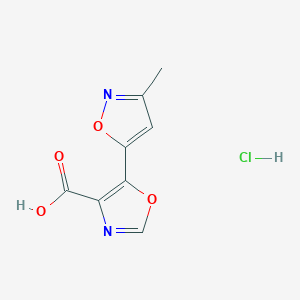
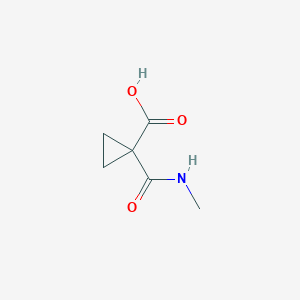
![2-[(3-Aminophenyl)(benzyl)amino]acetamide](/img/structure/B1532581.png)
![2-Methyl-2-[4-(2-methylpropoxy)phenyl]propan-1-amine](/img/structure/B1532582.png)
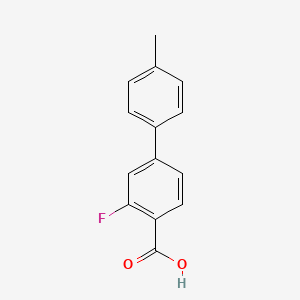
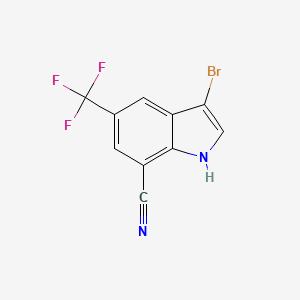
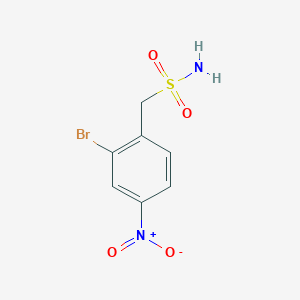
![2-[4-(Difluoromethoxy)phenyl]propan-2-amine](/img/structure/B1532589.png)

